(E)-3-(Pyrrolidin-1-yl)acrylic acid
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Overview
Description
(E)-3-(Pyrrolidin-1-yl)acrylic acid is an organic compound characterized by the presence of a pyrrolidine ring attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Pyrrolidin-1-yl)acrylic acid typically involves the reaction of pyrrolidine with acrylic acid under specific conditions. One common method is the Michael addition reaction, where pyrrolidine acts as a nucleophile and adds to the β-position of acrylic acid. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize microreactor technology, which allows for precise control of reaction conditions and efficient heat transfer. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Pyrrolidin-1-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The pyrrolidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-3-(Pyrrolidin-1-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which (E)-3-(Pyrrolidin-1-yl)acrylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrolidine ring can interact with active sites of enzymes, while the acrylic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Pyrrolidin-1-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
(E)-3-(Piperidin-1-yl)acrylic acid: Contains a piperidine ring instead of a pyrrolidine ring.
(E)-3-(Morpholin-1-yl)acrylic acid: Features a morpholine ring in place of the pyrrolidine ring.
Uniqueness
(E)-3-(Pyrrolidin-1-yl)acrylic acid is unique due to the combination of the pyrrolidine ring and acrylic acid moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(E)-3-pyrrolidin-1-ylprop-2-enoic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)3-6-8-4-1-2-5-8/h3,6H,1-2,4-5H2,(H,9,10)/b6-3+ |
InChI Key |
DNQXWCKDUGHASL-ZZXKWVIFSA-N |
Isomeric SMILES |
C1CCN(C1)/C=C/C(=O)O |
Canonical SMILES |
C1CCN(C1)C=CC(=O)O |
Origin of Product |
United States |
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